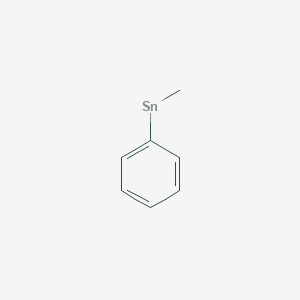
Methyl(phenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenyl)stannane is an organotin compound with the chemical formula C7H8Sn. It consists of a tin (Sn) atom bonded to a methyl group (CH3) and a phenyl group (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(phenyl)stannane can be synthesized through various methods, one of the most common being the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction scheme is as follows:
R−Sn(CH3)+R′−X→R−R′+SnX(CH3)
where ( R ) is the phenyl group, ( R’ ) is the organic halide, and ( X ) is a halogen.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of tin tetrachloride (SnCl4) with methylmagnesium bromide (CH3MgBr) and phenylmagnesium bromide (C6H5MgBr) in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Methyl(phenyl)stannane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological interactions.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl(phenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannatrane: Another organotin compound with a similar structure but different reactivity and applications.
Tetraalkylstannanes: Compounds with four alkyl groups bonded to tin, used in similar reactions but with different selectivity and stability.
Uniqueness
Methyl(phenyl)stannane is unique due to its specific combination of a methyl and phenyl group bonded to tin, which imparts distinct reactivity and stability compared to other organotin compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
57025-30-6 |
|---|---|
Molekularformel |
C7H8Sn |
Molekulargewicht |
210.85 g/mol |
IUPAC-Name |
methyl(phenyl)tin |
InChI |
InChI=1S/C6H5.CH3.Sn/c1-2-4-6-5-3-1;;/h1-5H;1H3; |
InChI-Schlüssel |
BRQVULKQFDNFJE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
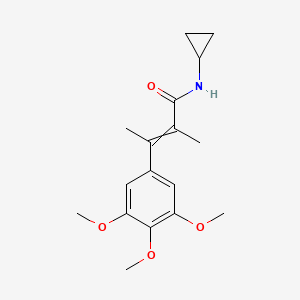

![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
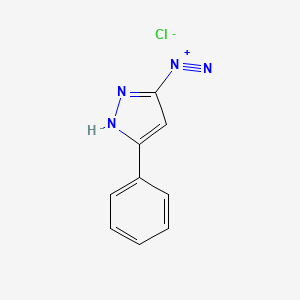
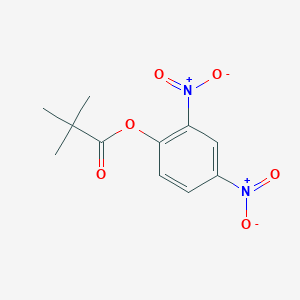
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)

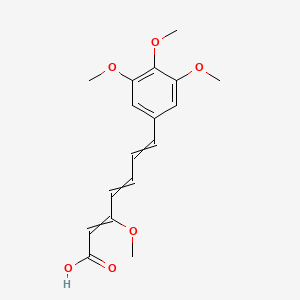
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

